N-[(E)-(4-nitrophenyl)methylideneamino]-N-propylformamide
Overview
Description
N-[(E)-(4-nitrophenyl)methylideneamino]-N-propylformamide is an organic compound characterized by the presence of a nitrophenyl group and a formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-nitrophenyl)methylideneamino]-N-propylformamide typically involves the condensation reaction between 4-nitrobenzaldehyde and N-propylformamide. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, to facilitate the formation of the Schiff base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-nitrophenyl)methylideneamino]-N-propylformamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Hydrolysis: The Schiff base can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Amine or thiol nucleophiles, polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: N-[(E)-(4-aminophenyl)methylideneamino]-N-propylformamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrobenzaldehyde and N-propylamine.
Scientific Research Applications
N-[(E)-(4-nitrophenyl)methylideneamino]-N-propylformamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-(4-nitrophenyl)methylideneamino]-N-propylformamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the formamide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(3-nitrophenyl)methylideneamino]-N-propylformamide
- N-[(E)-(2-nitrophenyl)methylideneamino]-N-propylformamide
- N-[(E)-(4-methoxyphenyl)methylideneamino]-N-propylformamide
Uniqueness
N-[(E)-(4-nitrophenyl)methylideneamino]-N-propylformamide is unique due to the presence of the 4-nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-N-propylformamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-2-7-13(9-15)12-8-10-3-5-11(6-4-10)14(16)17/h3-6,8-9H,2,7H2,1H3/b12-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMLNPBLAZOGPF-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C=O)N=CC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(C=O)/N=C/C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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